Product packaging for Callichiline(Cat. No.:CAS No. 31230-09-8)

Callichiline

Cat. No.: B1240507
CAS No.: 31230-09-8
M. Wt: 688.9 g/mol
InChI Key: AXSFWIGDSYMZQJ-JSVKVMEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Initial Discovery of Callichiline

This compound was first isolated from the plant Hedranthera barteri, a species belonging to the Apocynaceae family. chemistry-chemists.com The initial structural elucidation of this complex bis-indoline alkaloid was a significant challenge that was ultimately resolved through a combination of spectroscopic methods and X-ray crystallography. researchgate.net Researchers utilized 13C NMR spectroscopy to analyze the compound and its derivatives, which, coupled with biogenetic considerations, narrowed down its possible structures. researchgate.net The definitive structure of this compound was confirmed through a single-crystal X-ray crystallographic analysis of the natural base. researchgate.netacs.orgacs.org The crystallographic data revealed that this compound crystallizes in the monoclinic system, providing precise atomic positional and thermal parameters. researchgate.net

Crystallographic Data for this compound researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)8.776(3)
b (Å)15.443(5)
c (Å)14.145(5)
β (°)90.87(3)
Z (molecules per unit cell)2
R-factor0.052

Placement within the Broader Class of Monoterpene Indole (B1671886) Alkaloids (MIAs)

This compound is classified as a dimeric monoterpene indole alkaloid (MIA), a large and structurally diverse group of natural products. rsc.orgwikipedia.org More than 4,000 MIAs are known, all of which are biosynthetically derived from the amino acid tryptophan. wikipedia.org Specifically, this compound is a heterodimeric MIA, meaning it is composed of two different monomeric units. rsc.org Its structure features an aspidospermane-type unit, namely tabersonine (B1681870), linked to a rare seco-schizozygane-type subunit. rsc.org Despite its heterodimeric nature, the biosynthesis of this compound is proposed to originate from two aspidospermane-type building blocks. rsc.org This places it within the fascinating subgroup of MIA oligomers, which are formed through the union of monomeric units. rsc.org

Significance of Dimeric Alkaloids in Chemical and Biological Research

Dimeric alkaloids, including MIAs, represent a structurally unique and pharmaceutically important class of natural products. mathewsopenaccess.comjst.go.jp The dimerization of alkaloid monomers is a strategy employed by nature to generate complex molecular architectures with novel properties. rsc.org Often, these dimeric compounds exhibit enhanced biological potency or entirely new activities compared to their corresponding monomers. jst.go.jpnih.gov This is attributed to factors such as a higher affinity for target receptors or increased stability. jst.go.jp Prominent examples include the Vinca alkaloids vinblastine (B1199706) and vincristine, which are potent anticancer agents composed of two multi-ringed units. nih.gov The accumulation of functional groups within a confined space in dimeric structures also makes them valuable in other areas of chemical research, such as in the development of effective asymmetric catalysts. nih.gov Research into dimeric alkaloids continues to be a prominent area in medicinal chemistry, as these molecules provide unique scaffolds for the development of new drugs. mathewsopenaccess.comjst.go.jp

Overview of Research Trajectory on this compound

The research on this compound began with its isolation and structural determination in the early 1980s. chemistry-chemists.comresearchgate.netacs.org Following its initial characterization, this compound has remained a subject of interest primarily within the natural product chemistry community. More recent research has focused on understanding its complex biosynthesis from a theoretical perspective, placing it within a unified chemical logic for the assembly of MIA oligomers. rsc.org As of 2024, its intricate structure continues to inspire synthetic chemists. rsc.org Looking forward, this compound has been identified as a key target in proposed research projects focused on the bio-inspired total synthesis of complex bis-indole alkaloids, with work anticipated to commence in late 2025. trabajo.org This indicates a trajectory moving from discovery and characterization towards advanced synthetic strategies aimed at recreating this complex natural product in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H48N4O5 B1240507 Callichiline CAS No. 31230-09-8

Properties

CAS No.

31230-09-8

Molecular Formula

C42H48N4O5

Molecular Weight

688.9 g/mol

IUPAC Name

methyl (1R,1'S,4'R,6'R,10'S,12R,14'S,15'R,16S,17R,22R)-18'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,2'-9-oxa-13,16-diazaheptacyclo[11.9.2.01,15.04,15.06,10.06,14.017,22]tetracosa-17(22),18,20-triene]-10-carboxylate

InChI

InChI=1S/C42H48N4O5/c1-48-29-9-5-7-27-31(29)44-42-24-20-37-13-18-50-30(37)10-15-45(35(37)42)17-12-41(27,42)39(21-24)23-46-16-11-40-26-6-3-4-8-28(26)43-32(40)25(33(47)49-2)22-38(34(40)46)14-19-51-36(38)39/h3-9,24,30,34-36,43-44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38-,39+,40-,41-,42-/m0/s1

InChI Key

AXSFWIGDSYMZQJ-JSVKVMEJSA-N

SMILES

COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC

Isomeric SMILES

COC1=CC=CC2=C1N[C@]34[C@@]25CCN6[C@H]3[C@]7(CCO[C@H]7CC6)C[C@H]4C[C@]58CN9CC[C@@]12[C@@H]9[C@@]3([C@H]8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC

Canonical SMILES

COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC

Origin of Product

United States

Occurrence, Isolation, and Chromatographic Purification Methodologies

Botanical Sources and Geographical Distribution of Callichilia Species

The genus Callichilia, belonging to the Apocynaceae family, is the botanical origin of Callichiline. These plants are indigenous to the tropical regions of Africa. wikipedia.orgwikimedia.org The genus comprises several species, each with a specific geographical footprint across the continent.

The accepted species within the Callichilia genus include:

Callichilia barteri (Hook.f.) Stapf: Found in Togo, Benin, Nigeria, Cameroon, the Republic of the Congo, and the Democratic Republic of the Congo. wikipedia.orggbif.org

Callichilia basileis Beentje: Located in Nigeria and Cameroon. wikipedia.org

Callichilia bequaertii De Wild.: Distributed across Nigeria, Cameroon, the Republic of the Congo, Gabon, Cabinda, the Central African Republic, and the Democratic Republic of the Congo. wikipedia.org

Callichilia inaequalis Stapf: Native to Nigeria, Cameroon, and Gabon. wikipedia.orgkew.org

Callichilia monopodialis (K.Schum) Stapf: Found in Nigeria, Cameroon, and the Republic of the Congo. wikipedia.org

Callichilia subsessilis (Benth.) Stapf: Grows in Ghana, Guinea, Ivory Coast, Liberia, Sierra Leone, Nigeria, and the Republic of the Congo. wikipedia.orgkew.org

Callichilia inaequalis, a liana native to the wet tropical biome of Nigeria and Northwestern Gabon, is a noted source of this compound. kew.orgresearchgate.net Research has focused on the stems and roots of this species for the isolation of various alkaloids, including this compound. researchgate.net Molecular networking-guided exploration of the alkaloid extract from Callichilia inaequalis stems has specifically revealed a cluster of dimeric monoterpene indole (B1671886) alkaloids, leading to targeted isolation studies. researchgate.net

Extraction Techniques from Plant Biomass

The extraction of alkaloids like this compound from plant material is a critical first step in its isolation. This process involves separating the desired compounds from the solid plant matrix.

Traditional methods for alkaloid extraction heavily rely on the use of solvents. These protocols are based on the principle of selectively dissolving the target compounds.

Maceration : This simple technique involves soaking the plant material in a chosen solvent for a period, allowing the alkaloids to diffuse into the liquid phase. numberanalytics.comscielo.br

Soxhlet Extraction : Also known as continuous extraction, this method uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. frontiersin.orgdergipark.org.tr This process allows for efficient extraction using a smaller volume of solvent compared to simple maceration. frontiersin.org Common solvents used for alkaloid extraction include methanol (B129727), ethanol, chloroform (B151607), and dichloromethane (B109758). dergipark.org.trresearchgate.net Often, the process involves an acid-base treatment. The plant material can be extracted with an acidified solvent (e.g., water with hydrochloric or sulfuric acid) to form alkaloid salts, which are soluble in water. researchgate.netgoogle.com The aqueous extract is then made alkaline, converting the salts back to the free base form, which can then be extracted with an organic solvent like chloroform or ether. scielo.brgoogle.com

To overcome the limitations of traditional methods, such as long extraction times and high solvent consumption, more advanced techniques have been developed. encyclopedia.pub

Ultrasound-Assisted Extraction (UAE) : This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent. numberanalytics.com The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the release of bioactive compounds. numberanalytics.com UAE is noted for improving extraction efficiency and reducing extraction time. encyclopedia.pub

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and plant sample rapidly. organomation.com This direct and efficient heating speeds up the extraction process, often leading to higher yields in shorter times. organomation.com

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. organomation.com Supercritical fluids possess properties of both liquids and gases, allowing them to penetrate the plant matrix effectively and dissolve target compounds. organomation.com SFE is considered a "green" technology because CO2 is non-toxic and easily removed from the final product. organomation.com

Chromatographic Purification Strategies for Complex Mixtures

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is an essential technique used to separate and purify this compound from this mixture. column-chromatography.com Column chromatography is a fundamental method for this purpose. column-chromatography.com

Column chromatography separates compounds based on their differential adsorption to a stationary phase packed in a column, while a mobile phase flows through it. column-chromatography.com

Silica (B1680970) Gel Column Chromatography : Silica gel is a common adsorbent (stationary phase) used for the purification of alkaloids. column-chromatography.comjocpr.com The crude extract is loaded onto the top of a silica gel column, and a solvent or a mixture of solvents (mobile phase) is passed through it. mdpi.com Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica gel. mdpi.com A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by changing the ratio of dichloromethane to methanol), is often employed to effectively separate compounds with a wide range of polarities. nih.govmdpi.com

Sephadex LH-20 Column Chromatography : Sephadex LH-20 is a versatile size-exclusion chromatography medium made of cross-linked dextran. pubcompare.ai It is used for separating molecules based on their size and polarity in both aqueous and organic solvents. pubcompare.ai In the context of alkaloid purification, it is particularly effective for fractionating complex natural product extracts. pubcompare.aiscielo.br It is often used as a subsequent purification step after an initial separation on silica gel to isolate specific compounds. scielo.brresearchgate.net For example, fractions obtained from a silica gel column can be further chromatographed on a Sephadex LH-20 column using solvents like methanol or a mixture of dichloromethane and methanol to yield pure alkaloids. scielo.br

Table 2: List of Compounds Mentioned

Compound Name
This compound
Vobtusine (B1215121)
Beninine
Matrine
Oxymatrine
N-formyl cytisine
Cytisine
N-acetyl cytisine
Voacamine
Piperine
Criophylline
Andrangine
14'-hydroxycriophylline

High-Performance Liquid Chromatography (HPLC) Methodologiessemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry and biochemistry for separating, identifying, and purifying compounds from complex mixtures. shimadzu.comoxfordindices.com Its application is critical in the study of natural products like this compound, a dimeric indole alkaloid. researchgate.netscribd.com HPLC systems utilize a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase, leading to varying migration rates and, consequently, separation. wikipedia.org

Analytical and Preparative HPLC Approaches

HPLC methodologies are broadly categorized into analytical and preparative approaches, both of which are integral to the study of this compound.

Analytical HPLC is used for the identification and quantification of substances. shimadzu.com It employs columns with smaller internal diameters (typically 2-5 mm) and finer particle sizes for the stationary phase to achieve high-resolution separations. This approach is fundamental in the initial stages of research to determine the presence and relative abundance of this compound in a crude extract from its natural source, such as Callichilia barteri. researchgate.netscribd.com By comparing the retention time of a peak in the sample chromatogram to that of a known standard, a qualitative assessment can be made. Quantitative analysis is achieved by integrating the peak area, which is proportional to the concentration of the compound.

Preparative HPLC aims to isolate and purify larger quantities of a specific compound for further investigation, such as structural elucidation or biological activity screening. oxfordindices.com This technique uses columns with larger internal diameters (>10 mm) and larger particle sizes to accommodate higher sample loads. While resolution may be lower than in analytical HPLC, the primary goal is to achieve a high throughput of the purified substance. For a complex alkaloid like this compound, a multi-step purification strategy is often necessary, where preparative HPLC serves as a final, high-resolution polishing step after initial fractionation by other chromatographic methods. The choice of stationary phase (e.g., C18, C8, silica) and mobile phase composition is optimized to maximize the resolution between this compound and co-occurring impurities. openaccessjournals.com

Parameter Analytical HPLC Preparative HPLC
Primary Goal Identification & QuantificationIsolation & Purification
Sample Size Micrograms (µg) to Nanograms (ng)Milligrams (mg) to Grams (g)
Column I.D. Typically 2-5 mm>10 mm
Flow Rate Lower (e.g., 0.5-2 mL/min)Higher (e.g., >10 mL/min)
Outcome High-resolution chromatogramCollected fractions of pure compound
Chiral HPLC for Enantiomeric Separation

Chirality is a key feature of many biologically active molecules, and enantiomers of a chiral compound can exhibit significantly different physiological effects. This compound, as a complex natural product, is a chiral molecule. Therefore, ensuring its enantiomeric purity is crucial. Chiral HPLC is the definitive method for separating enantiomers. phenomenex.comcsfarmacie.cz

This separation is achieved by using a Chiral Stationary Phase (CSP). chiralpedia.comresearchgate.net A CSP is created by bonding a chiral selector to an inert support like silica gel. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase. researchgate.net According to the "three-point interaction model," for effective chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP. csfarmacie.cz The other enantiomer will form a less stable complex, interacting at fewer points. chiralpedia.com This difference in the stability of the diastereomeric complexes leads to different retention times, allowing for their separation. chiralpedia.com

Commonly used CSPs for separating complex molecules like alkaloids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. phenomenex.comsigmaaldrich.com The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase conditions (both normal and reversed-phase) to find the optimal system for resolving its potential enantiomers. phenomenex.com

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby avoiding irreversible sample adsorption and degradation. researchgate.netacs.org This method is particularly well-suited for the purification of natural products, including alkaloids. researchgate.net The separation is based on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net

Centrifugal Partition Chromatography (CPC), a form of high-speed CCC, utilizes a strong centrifugal force to hold the liquid stationary phase in place while the mobile phase is pumped through it. This enhances the efficiency of the phase mixing and settling processes, leading to higher resolution and faster separations. masterorganicchemistry.com

The purification of alkaloids using CCC/CPC often involves biphasic solvent systems, such as chloroform-methanol-water, where the pH can be adjusted to exploit the basic nature of alkaloids. researchgate.netresearchgate.net For instance, related polycyclic aromatic alkaloids have been successfully isolated from marine ascidians using centrifugal countercurrent chromatography with a chloroform-methanol-5% aqueous HCl (5:5:3) solvent system. iupac.org This precedent suggests that CCC/CPC would be a highly effective technique for the initial fractionation of crude extracts containing this compound, capable of yielding large quantities of semi-purified material suitable for final polishing by preparative HPLC.

Technique Principle Stationary Phase Mobile Phase Advantages for Alkaloid Purification
CCC/CPC Liquid-liquid partitioningOne phase of an immiscible liquid pairThe other phase of the immiscible liquid pairHigh sample loading capacity, no irreversible adsorption, reduced risk of sample degradation, total sample recovery. researchgate.netmasterorganicchemistry.com

Purity Assessment and Pre-Analytical Validation

Following isolation and purification, rigorous assessment of the compound's purity is a mandatory step before any further structural or biological characterization. masterorganicchemistry.com Pre-analytical validation ensures that the isolated sample is what it is presumed to be and is free from significant contaminants.

For this compound, a multi-technique approach would be employed to confirm its purity:

High-Performance Liquid Chromatography (HPLC): A primary tool for purity assessment. oxfordindices.com The purified this compound sample is analyzed using a high-resolution analytical HPLC system, often with multiple detection wavelengths (e.g., using a Diode Array Detector) or a universal detector like an Evaporative Light Scattering Detector (ELSD). A single, sharp, and symmetrical peak on the chromatogram is indicative of high purity. The absence of extraneous peaks confirms the removal of co-eluting impurities from the preparative stages.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the isolated compound (C₄₂H₄₈O₅N₄ for this compound) by providing a highly accurate mass measurement. scribd.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can simultaneously provide purity data (from the LC trace) and mass confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for both structure elucidation and purity assessment. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. The absence of signals corresponding to residual solvents or other impurities in the NMR spectra is a strong indicator of the sample's purity. chemistry-chemists.com

Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for a preliminary purity check. The purified compound should appear as a single spot when visualized on a TLC plate using different solvent systems and visualization agents. researchgate.net

Validation involves ensuring that the analytical methods used for purity testing are themselves reliable, accurate, and specific for the compound of interest. openaccessjournals.com

Advanced Spectroscopic and Spectrometric Structural Elucidation of Callichiline

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationsrsc.orgacs.orgchemistry-chemists.compuzzlepiece.orgrsc.orgrsc.org

NMR spectroscopy served as a cornerstone in defining the complex framework of Callichiline. A combination of one-dimensional and two-dimensional NMR experiments was employed to piece together the connectivity and stereochemistry of the molecule. researchgate.netrsc.org

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provided the initial and fundamental information regarding the chemical environment of the atoms within this compound.

The ¹H NMR spectrum revealed the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provided insights into the carbon skeleton of the molecule. acs.orgresearchgate.net The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, allowed for the preliminary assignment of various functional groups and structural motifs present in this compound. acs.orgrsc.org

A detailed analysis of the ¹H and ¹³C NMR data for a related analogue is presented in the table below, illustrating the typical chemical shifts observed for various atoms in the core structure.

¹H and ¹³C NMR Data for a this compound Analogue

Position δC (ppm) δH (ppm), mult. (J in Hz)
1 --- 2.37, m
2 --- 1.20, m (Hα); 2.06, m (Hβ)
3 --- 1.42, m (Hα); 1.61, m (Hβ)
4 32.2 2.72, d (7.1)
5 120.8 ---
6 --- ---
7 72.3 4.56, dd (5.6, 2.6)
8 --- ---
9 52.2 ---
12 --- ---
13 --- 1.08, d (6.7)
14 --- 0.76, s
15 --- 1.11, s
OH-7 --- d (5.6)

Data derived from a related structure; specific this compound data may vary. rsc.org

Two-dimensional (2D) NMR experiments were crucial in assembling the complete structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was instrumental in identifying protons that are coupled to each other, typically through two or three bonds. rsc.orgsdsu.edu This allowed for the tracing of proton-proton spin systems within the molecule, helping to connect adjacent carbon atoms. longdom.org For instance, the COSY spectrum showed a correlation between the proton at δ 2.72 (H4) and another proton, confirming they were on the same carbon atom (C4). rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons, irrespective of their through-bond connectivity. uic.edulibretexts.orgnanalysis.com Cross-peaks in the NOESY spectrum indicate that two protons are close to each other in space (< 5 Å), which is vital for determining the relative stereochemistry and conformation of the molecule. nanalysis.comcolumbia.edu Key NOESY correlations were essential in defining the three-dimensional structure of this compound. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. hmdb.cahmdb.cacolumbia.educolumbia.edu This powerful technique allowed for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.edu For example, the HSQC spectrum established the correlation between the proton at δ 2.72 (H4) and the carbon at 32.2 ppm (C4). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu This experiment was critical for connecting the various spin systems and quaternary carbons, ultimately piecing together the entire carbon framework. researchgate.net Key HMBC correlations included the correlation of the non-protonated carbon at 120.8 ppm (C5) with methyl protons at 1.11 ppm (H15) and the proton at δ 2.72 (H4). rsc.org Further HMBC correlations, such as between C8 and H14, were pivotal in confirming the presence of a six-membered ring structure. rsc.org

While specific applications of Diffusion-Ordered Spectroscopy (DOSY) for this compound are not extensively documented in the available literature, this technique is a powerful tool for analyzing complex mixtures and determining the size of molecules in solution. DOSY separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. This can be particularly useful in confirming the dimeric nature of alkaloids like this compound by distinguishing them from their monomeric constituents.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysisrsc.orgacs.orgchemistry-chemists.compuzzlepiece.orgrsc.orgrsc.orgresearchgate.net

Mass spectrometry played a crucial role in determining the molecular weight and elemental composition of this compound, as well as providing valuable information about its structural fragments. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. researchgate.net For this compound, HRMS was used to establish its molecular formula. researchgate.netresearchgate.net For example, HRMS data for isomeric compounds showed a molecular formula of C42H46N4O4, indicating they were dehydrodimers of tabersonine (B1681870). vdoc.pub

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds, providing an unambiguous three-dimensional map of atomic positions in the solid state. researchgate.netCurrent time information in Guadalupe County, US. The technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted beams, a detailed electron density map can be constructed, revealing the precise spatial arrangement of atoms and thus the molecule's absolute stereochemistry. Current time information in Guadalupe County, US.acs.org

In the case of this compound, a single-crystal X-ray crystallographic analysis was instrumental in confirming its final structure from two possibilities that were proposed based on 13C NMR spectral data and biogenetic considerations. researchgate.net The analysis provided precise data on the unit cell dimensions and crystal system, which are fundamental parameters describing the crystalline form of the compound. sciltp.com

This compound was found to crystallize in the monoclinic system, which is characterized by three unequal axes with one oblique angle. sciltp.com The specific space group was identified as P2₁, a common non-centrosymmetric space group for chiral molecules. sciltp.com The refinement of atomic and thermal parameters from 2,625 measured reflections resulted in a low R-factor of 0.052, indicating a high-quality and reliable structural solution. researchgate.net

Table 1: Crystallographic Data for this compound. researchgate.netsciltp.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.776(3)
b (Å)15.443(5)
c (Å)14.145(5)
β (°)90.87(3)
Z (molecules/unit cell)2

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. rsc.orgresearchgate.net These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exceptionally sensitive to the stereochemical arrangement of atoms within a molecule and are crucial for assigning absolute configuration in solution. researchgate.netup.ac.zalibretexts.org

ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. researchgate.netepdf.pub The resulting spectra, particularly the sign and magnitude of Cotton effects, provide a fingerprint of the molecule's chirality. scribd.com For complex alkaloids, these experimental spectra are often compared with those of known compounds or with spectra predicted by quantum chemical calculations to establish stereochemical relationships. researchgate.net While the application of these techniques to the vobtusine (B1215121) class of alkaloids, to which this compound is related, is documented, specific ORD and CD data for this compound are not widely reported in publicly accessible literature. libretexts.orginfn.it

Table 2: Representative Chiroptical Data for Indole (B1671886) Alkaloids.
TechniqueTypical DataStructural Information Yielded
Circular Dichroism (CD)λ (nm), Δε (M⁻¹cm⁻¹) or [θ] (deg·cm²·dmol⁻¹)Provides information on secondary structure and absolute configuration through the sign of Cotton effects.
Optical Rotatory Dispersion (ORD)λ (nm), [φ] or [α] (degrees)Relates the configuration of stereocenters to the sign and shape of the dispersion curve.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and conjugated π-electron systems (chromophores) within a molecule.

UV-Vis spectroscopy provides information about electronic transitions, primarily of π-electrons in conjugated systems. epdf.pubjasco-global.comlibretexts.org The λmax values in a UV-Vis spectrum are characteristic of specific chromophores. For bisindole alkaloids like this compound, the indole and indoline (B122111) moieties, as well as any α,β-unsaturated carbonyl systems, are expected to produce characteristic absorptions. researchgate.net The indole chromophore typically shows absorptions around 225 nm and in the 270-290 nm region. epdf.pub

IR spectroscopy probes the vibrational frequencies of covalent bonds. scribd.com Specific functional groups absorb infrared radiation at characteristic wavenumbers (cm⁻¹), making IR an excellent tool for functional group identification. scribd.comchronoshub.io For this compound, key expected absorptions would include those for N-H stretching (from the indole), C=O stretching (from ester or ketone groups), and C-O stretching, in addition to the complex fingerprint region which is unique to the molecule as a whole. columbia.eduru.nl

Table 3: Expected Spectroscopic Data for this compound Functional Groups.
TechniqueFunctional GroupExpected Absorption Region
UV-Vis (nm)Indole/Indoline Chromophore~220-250 nm and ~270-300 nm
α,β-Unsaturated Carbonyl>220 nm (π→π), >300 nm (n→π)
IR (cm⁻¹)N-H Stretch (Indole)~3400-3300 cm⁻¹
C=O Stretch (Ester)~1750-1735 cm⁻¹
C-O Stretch~1300-1000 cm⁻¹

Computational Chemistry in Support of Structural Confirmation

Modern structural elucidation heavily relies on computational chemistry to complement and corroborate experimental data. jasco-global.com Methods such as Density Functional Theory (DFT) are used to calculate the theoretical spectroscopic properties of proposed structures. libretexts.org By comparing the calculated IR, NMR, or chiroptical (ECD) spectra with the experimental data, chemists can gain confidence in a structural assignment or differentiate between possible stereoisomers. researchgate.net

For complex molecules with multiple chiral centers, computational modeling can predict the most stable conformation and the corresponding chiroptical spectra (ORD and CD). This is particularly valuable when X-ray quality crystals cannot be obtained or when assigning the stereochemistry of flexible molecules in solution. While the application of computational methods for the structural confirmation of related complex alkaloids is a standard practice, specific reports detailing the use of computational chemistry for this compound are not prominently available in the literature. researchgate.net

Biosynthesis and Biogenetic Hypotheses of Callichiline

Proposed Biogenetic Pathways from Monoterpene Indole (B1671886) Precursors

The prevailing hypothesis suggests that callichiline is assembled from two distinct monomeric units, both belonging to the aspidospermane class of alkaloids. rsc.orgresearchgate.net Although it possesses a heterodimeric structure, featuring one aspidospermane (specifically, a tabersonine-type) unit and one highly rearranged seco-schizozygane-type subunit, its biosynthesis is thought to originate from the coupling of two aspidospermane-type precursors. rsc.org This proposed pathway highlights a common strategy in nature where complex dimers are formed from advanced monomeric intermediates. rsc.org

Like virtually all monoterpene indole alkaloids, the fundamental building blocks for the this compound monomers are derived from two primary metabolic pathways. mit.edu The indole nucleus is provided by tryptamine (B22526), which itself is a derivative of the amino acid tryptophan. ucl.ac.ukrsc.org The ten-carbon monoterpenoid portion originates from the iridoid secologanin. mit.edursc.org

The biosynthesis of the aspidosperma monomeric skeleton is a multi-step process:

Strictosidine (B192452) Formation: The initial key step is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase, to form strictosidine. uni-muenchen.de This compound is the universal precursor to thousands of MIAs. rsc.org

Rearrangement to Aspidospermane Core: Following deglycosylation of strictosidine, a series of complex rearrangements and cyclizations occur. ucl.ac.uk Recent discoveries have identified specific cyclase enzymes, such as tabersonine (B1681870) synthase (TS), which is a carboxylesterase (CXE)-like enzyme, that catalyze a formal [4+2] cycloaddition reaction on a dehydrosecodine intermediate to generate the characteristic pentacyclic aspidosperma scaffold. nih.govresearchgate.net

From this common aspidospermane core, further modifications would yield the specific monomeric units required for this compound assembly.

The formation of the bond linking the two monomeric units is a critical step in the proposed biosynthesis. The mechanism for this is believed to be a nucleophilic attack initiated by one monomer onto an electrophilic partner derived from the second monomer. rsc.org

The proposed sequence for this compound involves the dimerization of two aspidospermane-type building blocks. rsc.org One of these units is proposed to exist in an indolenine configuration (containing a Δ1,2 unsaturation), which makes it an electrophilic species, likely an iminium ion, after enzymatic activation. The other monomeric unit, possessing an electron-rich enamine or indole C-10 position, would then act as the nucleophile. rsc.org This type of enamine-driven nucleophilic attack on a conjugated iminium system is a recurring theme in the biosynthesis of dimeric MIAs. rsc.org Biomimetic total syntheses of related bisindole alkaloids have provided experimental support for the feasibility of such coupling reactions. nih.govengineering.org.cn

Enzymatic and Cascade Reactions in Alkaloid Assembly

The assembly of a complex molecule like this compound is not a single event but rather a cascade of precisely controlled enzymatic reactions. researchgate.netvdoc.pub While the specific enzymes for the final dimerization and rearrangement of this compound have not been isolated, their classes can be inferred from known MIA biosynthesis.

Oxidative Enzymes: The generation of the reactive electrophilic iminium species from one of the aspidosperma precursors is likely mediated by an oxidase or peroxidase enzyme, such as a P450-dependent monooxygenase. rsc.org Such enzymes are known to be involved in the late stages of many alkaloid biosynthetic pathways, performing key oxidative transformations. nih.gov

Cyclase Enzymes: As mentioned, enzymes like tabersonine synthase are responsible for forming the initial monomer scaffolds. nih.govresearchgate.net

Cascade Reactions: The dimerization process is hypothesized to be a cascade reaction. Once the electrophilic iminium ion is formed on one monomer, it is immediately attacked by the nucleophilic partner. rsc.orgucl.ac.uk This is followed by further intramolecular cyclizations and rearrangements to yield the final, stable structure of this compound, including its unique seco-schizozygane moiety. rsc.org This cascade ensures that highly reactive and unstable intermediates are efficiently converted to the final product without being released from the enzyme complex. nih.govvdoc.pub

Precursor Incorporation Studies (e.g., Isotopic Labeling)

To date, specific precursor incorporation studies using isotopic labeling to definitively trace the biosynthetic pathway of this compound have not been reported in the literature. However, this technique has been fundamental in elucidating the biosynthesis of other closely related aspidosperma and dimeric indole alkaloids, providing a strong model for how this compound is formed. biorxiv.orgisotope.com

Isotopic labeling involves feeding a plant or cell culture with a precursor molecule containing a "heavy" isotope, such as ¹³C, ¹⁴C, ¹⁵N, or ²H (deuterium). researchgate.net The location and incorporation ratio of the label in the final natural product are then determined, typically by mass spectrometry or NMR spectroscopy, providing direct evidence of the biosynthetic pathway. biorxiv.orgclockss.org

Examples from Related Alkaloids:

Apparicine: In studies on the aspidosperma alkaloid apparicine, feeding experiments with radioactively labeled forms of secodine demonstrated that it was incorporated intact into the final structure, clarifying a late stage of its biosynthesis. mpg.de

Pseudo-Aspidosperma Alkaloids: More recently, the formation of rare pseudo-aspidosperma alkaloids was investigated by monitoring the incorporation of deuterium (B1214612) labels from isotopically labeled NADPD. This allowed researchers to track the flow of atoms and propose a stepwise mechanism involving redox enzymes.

Strictosidine vs. Vincoside: Early double-labeling experiments were crucial in establishing that strictosidine, and not its C-3 epimer vincoside, is the true biological precursor for the Aspidosperma, Iboga, and Corynanthe classes of alkaloids. rsc.orguni-muenchen.de

These examples demonstrate the power of isotopic labeling to confirm biosynthetic precursors and intermediates. Similar experiments would be required to provide definitive proof for the hypothesized pathway of this compound.

Comparative Biosynthesis with Related Dimeric Indole Alkaloids

The proposed biosynthesis of this compound shares significant similarities with other bis-aspidosperma alkaloids, particularly vobtusine (B1215121). The primary difference lies in the subtle variations of the monomeric units and the resulting intermonomeric connections.

Vobtusine: The biosynthesis of this compound is considered remarkably similar to that of vobtusine. rsc.org Both are proposed to arise from two aspidosperma-type monomers. The key difference is believed to be the presence of a Δ1,2 double bond in one of this compound's precursors, whereas the corresponding precursor for vobtusine has a Δ2,16 unsaturation. rsc.org This small change in the precursor leads to a different final dimeric structure.

Voacinol and Voacandimine C: These alkaloids are also bis-aspidosperma dimers. Their synthesis, both natural and biomimetic, is thought to involve the dimerization of aspidosperma units, but they feature different linkage points and a connecting methylene (B1212753) bridge, suggesting a different final cascade of reactions compared to this compound. nih.govresearchgate.net

Tabernaemontines: This is another class of bisindole alkaloids composed of two Aspidosperma-type units. They exhibit a variety of intramolecular linkages, such as C-3/C-14′ or C-14/C-10′, showcasing the diverse ways nature can couple similar monomeric building blocks. rsc.org

This comparative analysis reveals a key theme in natural product biosynthesis: the generation of vast structural diversity from a limited set of precursor scaffolds through varied enzymatic modifications and coupling strategies.

Chemical Synthesis Strategies for Callichiline

Retrosynthetic Analysis of the Complex Callichiline Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scripps.eduyoutube.com For a molecule as complex as this compound, this process involves identifying key strategic bond disconnections that break the molecule down into manageable subunits. scripps.edufrontiersin.org A common retrosynthetic strategy for complex natural products is to disconnect the molecule at bonds that are easier to form or that lead to simplified and stable precursor molecules. scripps.edufrontiersin.org

A plausible retrosynthetic analysis of this compound would likely involve a biomimetic approach, mirroring its proposed biosynthesis. trabajo.org This suggests a key disconnection of the bond linking the two indole (B1671886) moieties, leading to two monomeric indole alkaloid precursors. Further disconnection of these monomers would then target the strategic disassembly of the various ring systems. For instance, disconnections within the polycyclic frameworks could be envisioned via transformations such as intramolecular Michael additions, cycloadditions, or Mannich-type reactions, which are powerful methods for constructing complex ring systems. nih.gov The goal of this analysis is to arrive at relatively simple and readily available starting materials. arxiv.org

Total Synthesis Approaches and Methodological Innovations

The total synthesis of a complex natural product like this compound is a significant undertaking that often drives the development of new synthetic methods and strategies. chemrxiv.orgnih.gov A successful total synthesis provides ultimate proof of the proposed structure and allows for the preparation of quantities of the compound for further study.

Stereoselective and Asymmetric Synthetic Transformations

A major challenge in the synthesis of this compound is the control of its numerous stereocenters. Asymmetric synthesis, which selectively produces one stereoisomer over others, is therefore a critical component of any synthetic strategy. du.ac.inslideshare.net This can be achieved through several methods:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct a stereoselective reaction. numberanalytics.com

Chiral Catalysts: Using a small amount of a chiral catalyst to induce asymmetry in the product. slideshare.net

Substrate Control: Where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. egrassbcollege.ac.in

For instance, stereoselective aldol (B89426) reactions, Diels-Alder reactions, or asymmetric hydrogenations could be employed to set key stereocenters with high fidelity. egrassbcollege.ac.inorganic-chemistry.org The choice of method depends on the specific transformation and the desired stereochemical outcome. du.ac.in

Construction of Key Ring Systems and Linkages

The synthesis of this compound necessitates the formation of multiple complex ring systems and the crucial linkage between the two indole units. The construction of these features requires a robust and efficient synthetic toolkit. ugent.be Some of the key transformations that could be employed include:

Reaction TypeDescriptionPotential Application in this compound Synthesis
Intramolecular Heck Reaction A palladium-catalyzed reaction that forms a new carbon-carbon bond within a molecule, often used to create cyclic structures. chemrxiv.orgFormation of one of the polycyclic ring systems within the monomeric indole precursors.
Ring-Closing Metathesis (RCM) A powerful reaction that uses a metal catalyst to form cyclic alkenes from dienes. mpg.deConstruction of large rings present in the this compound skeleton.
Pictet-Spengler Reaction A reaction that forms a tetrahydro-β-carboline ring system from a tryptamine (B22526) and an aldehyde or ketone.A classic method for constructing the core indole alkaloid framework.
Oxidative Coupling A reaction that joins two molecules or parts of a molecule through the formation of a new bond, often with the removal of hydrogen atoms. frontiersin.orgDimerization of the two monomeric indole units to form the bis-indole core of this compound.

The successful application of these and other advanced synthetic methods is essential for the efficient assembly of the this compound scaffold.

Late-Stage Functionalization and Derivatization in Total Synthesis

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex molecule at a late stage in the synthesis. rsc.orgwikipedia.org This strategy is highly valuable as it allows for the rapid generation of a library of analogs from a common advanced intermediate. rsc.orgresearchgate.net For this compound, LSF could be used to:

Introduce new functional groups to probe structure-activity relationships.

Modify existing functional groups to improve properties such as solubility or metabolic stability.

Attach fluorescent or radioactive labels for biological studies. rsc.org

C-H activation, a powerful tool in LSF, allows for the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, often with high regioselectivity. rsc.orgwikipedia.org This approach avoids the need for lengthy de novo synthesis of each analog. nih.gov

Semisynthesis from Readily Available Natural Precursors

Semisynthesis is a strategy that utilizes a naturally occurring compound as a starting material for the synthesis of a target molecule. wikipedia.org This approach can be significantly more efficient than a total synthesis, especially when the starting material is structurally complex and readily available. wikipedia.org In the context of this compound, a potential semisynthetic route could involve the use of a related, more abundant bis-indole or monomeric indole alkaloid as a precursor. trabajo.org Chemical modifications of this precursor, such as oxidation, reduction, or rearrangement reactions, could then be used to complete the synthesis of this compound. The feasibility of this approach depends on the availability of a suitable natural precursor and the development of selective chemical transformations that can modify it without degrading its complex structure.

Development of Convergent and Efficient Synthetic Routes

For this compound, a convergent strategy would involve the separate synthesis of the two complex indole monomer units, followed by their coupling to form the final bis-indole alkaloid. nih.gov This approach allows for the optimization of the synthesis of each fragment independently and can facilitate the preparation of analogs by simply modifying one of the fragments before the coupling step. nih.gov Key to a successful convergent synthesis is the development of a highly efficient and selective reaction to join the two fragments. nih.gov

Design and Synthesis of Callichiline Analogues and Derivatives

Rational Design Principles for Structural Modification

The rational design of analogues for complex natural products like Callichiline is guided by fundamental principles aimed at optimizing biological activity while maintaining or improving synthetic accessibility. nih.gov This process often involves a deep understanding of the molecule's biosynthetic pathways and its potential interactions with biological targets. nih.gov For bisindole alkaloids, design strategies typically focus on three key areas: the core indole (B1671886) scaffolds, the dimeric linkage that connects them, and the introduction of diverse functional groups. nih.govjst.go.jp

A central concept in the design of potent analogues is the pursuit of an optimal balance between chemical reactivity and stability. nih.govnih.gov This principle suggests that a molecule must be stable enough to reach its biological target but sufficiently reactive to engage with it effectively. nih.gov Computational studies and the analysis of reactivity-potency relationships in related compounds, such as the duocarmycins, have demonstrated that subtle atomic substitutions can fine-tune this balance, leading to derivatives with significantly enhanced potency. nih.govdntb.gov.ua

The indole nucleus is a "privileged structure" in medicinal chemistry, and its modification is a primary strategy for generating analogues. novapublishers.comnih.gov The structural versatility of the indole ring allows for a wide array of modifications that can influence the molecule's electronic properties, lipophilicity, and steric profile. mdpi.com

Key modifications to the indole scaffolds of a this compound-type molecule would include:

Aromatic Substitution: Introducing substituents such as halogens, alkyl, alkoxy, or nitro groups onto the benzene (B151609) portion of the indole rings. Halogenation, in particular, can modulate binding affinity and metabolic stability. nih.gov

C2 and C3 Functionalization: While the C2 and C3 positions of the indole rings in this compound are involved in its complex polycyclic system, synthetic strategies targeting precursor monomers could introduce substituents at these positions to create diverse building blocks. novapublishers.com

Bioisosteric Replacement: Replacing one of the indole rings with a related heterocycle, such as an azaindole or a benzofuran, can significantly alter the compound's properties while potentially retaining key binding interactions.

Strategies for altering the dimeric linkage include:

Changing Linkage Points: A biomimetic approach, which considers how the molecule might be assembled in nature, could inspire the synthesis of analogues where the two indole-containing monomers are joined at different positions. nih.govtrabajo.org

Modifying Linker Length and Rigidity: Introducing or modifying a linker between the two halves can systematically vary the distance and relative orientation of the monomeric units.

Stereochemical Variation: For dimeric alkaloids with stereocenters at the point of linkage, asymmetric synthesis can provide access to all possible diastereomers, which may exhibit profoundly different biological activities. chinesechemsoc.org The development of catalytic asymmetric methods is crucial for efficiently constructing sterically hindered vicinal all-carbon quaternary stereocenters found in many dimeric alkaloids. chinesechemsoc.orgresearchgate.net

The introduction of new functional groups serves to expand the chemical space of the analogues, enabling new interactions with biological targets and improving physicochemical properties. mdpi.com Functional groups are specific arrangements of atoms that determine the chemical reactivity and properties of a molecule. organic-chemistry.org

Novel functional groups can be introduced through various means:

Peripheral Modifications: Attaching groups like hydroxyls, amines, amides, or carboxylic acids to accessible positions on the periphery of the molecule. organic-chemistry.org These groups can act as hydrogen bond donors or acceptors, influencing solubility and target binding.

Click Chemistry: Using highly efficient and modular reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to append a wide variety of substituents. This approach was used to create a library of colchicine (B1669291) derivatives bearing 1,2,3-triazole moieties. nih.gov

Hybridization: Creating hybrid molecules by covalently linking the this compound scaffold to another known bioactive pharmacophore. This strategy has been employed by modifying the indole-3-carboxaldehyde (B46971) scaffold with compounds like coumarins or chalcones. nih.gov

Parallel and Combinatorial Synthesis Methodologies

To efficiently explore the vast chemical space around the this compound scaffold, modern high-throughput synthesis techniques are invaluable. Parallel synthesis allows for the simultaneous creation of multiple, distinct compounds in an array format, while combinatorial chemistry enables the rapid generation of large libraries of related molecules. chemrxiv.org

These methodologies are particularly powerful when applied to the synthesis of complex natural product analogues. For instance, a combinatorial biosynthesis approach has been used to generate novel bisindole compounds by engineering the biosynthetic pathways of related natural products like rebeccamycin (B1679247) and staurosporine. nih.govresearchgate.net This involves strategically combining genes from different pathways to create unnatural molecular structures. nih.gov Solid-phase synthesis is another key technique in combinatorial chemistry, where molecules are built upon a resin support, simplifying purification and enabling automated processes. chemrxiv.org

A hypothetical parallel synthesis of this compound analogues could involve the combination of a diverse set of indole-based building blocks (Monomer A) with a second set of complex heterocyclic partners (Monomer B) under a robust coupling condition.

Monomer A (Indole Unit)Monomer B (Partner Unit)Resulting Analogue Class
Indole-A1 (Unsubstituted)Partner-B1Analogue A1-B1
Indole-A2 (5-Fluoro)Partner-B1Analogue A2-B1
Indole-A1 (Unsubstituted)Partner-B2Analogue A1-B2
Indole-A2 (5-Fluoro)Partner-B2Analogue A2-B2
Indole-A3 (7-Methoxy)Partner-B3Analogue A3-B3

This interactive table illustrates a simplified matrix for a combinatorial approach where different substituted monomer units are combined to generate a library of dimeric analogues.

Chemoenzymatic Approaches to Diversification

Chemoenzymatic synthesis merges the power of traditional organic synthesis with the unparalleled selectivity of biocatalysis. mdpi.com This approach is increasingly used in the synthesis of complex natural products, offering efficient and environmentally benign routes to molecules that are difficult to access through purely chemical means. rsc.org Enzymes can catalyze reactions with high regio- and stereoselectivity, often under mild conditions, thus minimizing the need for cumbersome protecting group manipulations. rsc.org

For the diversification of this compound-like structures, several classes of enzymes could be employed:

Oxidoreductases: Enzymes like P450 monooxygenases can introduce hydroxyl groups at specific, unactivated C-H bonds, a transformation that is extremely challenging for conventional chemical reagents.

Glycosyltransferases: These enzymes can attach sugar moieties to the alkaloid scaffold, producing glycosylated derivatives with potentially altered solubility and biological activity.

Pictet-Spenglerases: These enzymes are crucial in the biosynthesis of many indole alkaloids and can be used to construct key heterocyclic rings with high stereocontrol. mdpi.com A chemoenzymatic synthesis of the bis-indole (−)-melodinine K was achieved using an enzymatic oxidation as a key step. mdpi.com

Prenyltransferases: These enzymes can attach prenyl groups to specific positions on the indole nucleus, a common modification in natural products that often enhances biological activity. nih.gov

Catalytic Transformations in Derivative Synthesis

Modern catalytic methods are essential tools for the efficient and selective synthesis of complex molecules like this compound and its derivatives. Transition-metal catalysis, in particular, has revolutionized the construction of C-C and C-N bonds that form the backbone of these alkaloids. researchgate.net

Key catalytic transformations relevant to the synthesis of this compound analogues include:

Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings are powerful methods for joining the monomeric units of bisindole alkaloids or for attaching substituents to the indole scaffolds. A modified one-pot Masuda borylation-Suzuki coupling (MBSC) protocol has been reported for the synthesis of anti-MRSA bisindoles. acs.org

C-H Activation/Functionalization: This rapidly developing field allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. This strategy has been applied to the synthesis of various indole derivatives. nih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as N,N′-dioxide/metal complexes, enables the enantioselective synthesis of complex structures, which is critical for producing biologically active molecules. chinesechemsoc.org This approach has been used to construct hetero-3,3′-bisoxindoles, which are precursors to various bispyrroloindoline alkaloids. chinesechemsoc.org

Metathesis Reactions: Olefin metathesis is a powerful tool for forming macrocycles and other complex ring systems present in many alkaloids.

The development of convergent synthetic strategies, where complex fragments are prepared separately and then joined at a late stage, is crucial for the efficient synthesis of dimeric alkaloids. nih.govjst.go.jp However, forming the final bond between two sterically hindered fragments remains a significant challenge that often requires the development of novel catalytic methods, such as the silver-mediated nucleophilic substitution used to link two different indole units. nih.gov

Mechanistic Biological Investigations in Vitro and in Silico

Modulation of Cellular Proliferation and Viability in Defined Cell Lines

Callichiline, an aspidosperma-aspidosperma-type bisindole alkaloid, has been noted for its presence in plants used in traditional medicine, such as Voacanga africana and Hedranthera barteri. tandfonline.comresearchgate.net Research into related bisindole alkaloids has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, suggesting that this compound may operate through similar mechanisms that modulate cell proliferation and viability. researchgate.net

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancerous cells. This process can be initiated through intrinsic (mitochondrial-mediated) or extrinsic (receptor-mediated) pathways, both of which converge on the activation of caspases, a family of protease enzymes that execute the cell death program. thermofisher.complos.org A critical event in the intrinsic pathway is the disruption of mitochondrial integrity, leading to the release of cytochrome c. thermofisher.comharvard.edu This release triggers the formation of the apoptosome, a protein complex that activates the initiator caspase-9, which in turn activates effector caspases like caspase-3. thermofisher.complos.orgbio-rad-antibodies.com The extrinsic pathway involves the activation of initiator caspase-8 following death receptor ligation. nih.gov Activated caspase-8 can then directly activate caspase-3 or amplify the signal through the mitochondria. thermofisher.comnih.gov

While direct studies on this compound's apoptotic mechanism are not extensively detailed in the available literature, the cytotoxic activity of structurally related bisindole alkaloids against cancer cell lines like MCF-7 and PC-3 suggests the induction of apoptosis is a likely mechanism of action. researchgate.net General indicators of apoptosis include the cleavage of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation, which are downstream events following effector caspase activation. harvard.edu

Table 1: Key Events in Apoptosis Induction

Apoptotic PathwayKey Molecular EventsPrimary Caspases Involved
Intrinsic (Mitochondrial)Mitochondrial membrane breakdown, Cytochrome c release, Apoptosome formationCaspase-9 (Initiator), Caspase-3, -7 (Effector)
Extrinsic (Death Receptor)Ligand binding to death receptors, DISC formationCaspase-8 (Initiator), Caspase-3, -7 (Effector)
Common Downstream EventsCleavage of PARP, DNA fragmentation, Cell shrinkage and blebbingCaspase-3, -7

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints, most commonly G2/M or G1 phase. mdpi.commdpi.com A G2/M arrest prevents cells from entering mitosis, thereby halting proliferation. medsci.orgnih.gov This arrest is often a response to DNA damage and is regulated by a complex network of proteins. oncotarget.com Key regulators include the ATM (ataxia telangiectasia mutated) pathway, which can activate checkpoint kinases like Chk2. oncotarget.com This activation can lead to the stabilization of p53 and increased expression of p21, which in turn inhibits the cyclin B-cdc2 complex, a critical driver of entry into mitosis. oncotarget.com Compounds inducing G2/M arrest often cause a measurable decrease in the protein levels of cyclin B and cdc2. oncotarget.com Although specific data for this compound is pending, the antiproliferative activity of related alkaloids suggests that cell cycle perturbation is a probable mechanism. researchgate.net

Autophagy is a cellular process for degrading and recycling cellular components, which can either promote cell survival or contribute to cell death, depending on the context. nih.gov There is a complex interplay between autophagy and apoptosis. nih.gov For instance, the protein Beclin-1 is a key player in initiating autophagy, and its interaction with Bcl-2 can inhibit the process. youtube.com While the interaction of this compound with the autophagy pathway has not been specifically reported, it is an area of interest given the established links between autophagy and the regulation of cell viability in response to chemical stressors. nih.govnih.gov

Enzyme Target Identification and Kinetic Analysis of Inhibition/Activation

Identifying the precise molecular targets of a compound is fundamental to understanding its mechanism of action. utah.edutechnologynetworks.comnih.gov For many anticancer agents, these targets are enzymes critical for cell proliferation and survival. diva-portal.org

Table 2: General Classes of Topoisomerase Inhibitors

Inhibitor ClassTarget EnzymeGeneral MechanismExample Compound Class
Topoisomerase PoisonsTopoisomerase I or IIStabilize the enzyme-DNA cleavage complex, leading to DNA breaks.Camptothecins (Top1), Etoposide (Top2)
Catalytic InhibitorsTopoisomerase I or IIInterfere with DNA binding or ATP hydrolysis (for Top2) without stabilizing the cleavage complex.Novobiocin (Top2)

Receptor Binding and Ligand-Target Interaction Studies

Understanding how a ligand like this compound binds to its molecular target is crucial for drug development. biognosys.com Techniques such as radioligand binding assays are considered a gold standard for quantifying the affinity (expressed as K_d or K_i) of a compound for a receptor or enzyme. eurofinsdiscovery.comceltarys.comchelatec.com These assays can determine key kinetic parameters like association (k_on) and dissociation (k_off) rates. chelatec.com More advanced methods, including in silico molecular docking, can predict the binding pose of a ligand within the active site of its target protein, providing insights into the specific interactions that drive binding. mdpi.com While specific receptor binding studies for this compound are not widely available, such investigations would be a critical next step to validate its direct molecular targets and elucidate the structural basis for its biological activity. tandfonline.com

Affinity Determination (Kd) in In Vitro Systems

The equilibrium dissociation constant (Kd) is a critical parameter that quantifies the binding affinity between a ligand, such as a chemical compound, and its molecular target, typically a protein or receptor. abcam.co.jpchemrxiv.org It is defined as the concentration of the ligand at which half of the target molecules are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the compound binds more tightly to its target at lower concentrations. abcam.co.jp The determination of Kd is essential in drug discovery for ranking the potency of compounds and understanding their potential for specific biological effects. bindingsolution.com

While the specific Kd values for this compound's interactions with particular biological targets are not extensively detailed in publicly available literature, the methodology remains a cornerstone for evaluating its binding characteristics. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence anisotropy are standardly employed to measure Kd values. bindingsolution.comcache-challenge.orgelifesciences.org

Table 1: Interpretation of Equilibrium Dissociation Constant (Kd) Values This table provides a general guide to understanding the relationship between Kd values and binding affinity.

Kd Value RangeMolar ConcentrationBinding Affinity
10-4 to 10-6 MMicromolar (µM)Low Affinity
10-7 to 10-9 MNanomolar (nM)High Affinity
10-10 to 10-12 MPicomolar (pM)Very High Affinity
10-13 to 10-15 MFemtomolar (fM)Near-irreversible Binding
Data derived from general biochemical principles. abcam.co.jp

Analysis of Signal Transduction Pathway Modulation

Signal transduction is the process by which a cell converts an external signal into a specific response. wikipedia.orgkhanacademy.org This cascade of molecular events often involves receptors on the cell surface that, upon binding to a ligand, trigger a series of intracellular reactions. wikipedia.orgnih.gov These pathways regulate fundamental cellular processes, including growth, proliferation, and metabolism. wikipedia.orgnih.gov The dysregulation of these pathways is often implicated in various diseases. nih.govnumberanalytics.com

Many bioactive compounds exert their effects by modulating specific signal transduction pathways. numberanalytics.comnih.gov Investigations into the effect of a compound like this compound would involve treating cultured cells with the compound and subsequently analyzing changes in the activity of key signaling proteins, such as kinases and G-proteins, or the expression of downstream genes. nih.gov While specific studies detailing this compound's impact on particular signaling cascades are limited, this remains a crucial area of investigation for understanding its biological function.

Investigations into Antimicrobial or Antiparasitic Mechanisms (In Vitro)

The in vitro evaluation of a compound's effect on pathogens is a primary step in identifying new therapeutic agents. Such studies for this compound would focus on its ability to inhibit the growth or viability of various microbes and parasites, and to elucidate the underlying mechanisms of action.

Effects on Microbial Cell Wall Integrity or Metabolic Pathways

The bacterial cell wall is a common and effective target for antimicrobial drugs because it is essential for bacterial survival and absent in host mammalian cells. creative-biolabs.comfrontiersin.org Antibiotics can interfere with cell wall synthesis, leading to cell lysis and death. creative-biolabs.comnih.gov For Gram-positive bacteria, the thick peptidoglycan layer is a primary target, while the outer membrane of Gram-negative bacteria presents an additional barrier and target. nih.govnih.gov Other antimicrobial mechanisms include the disruption of the cell membrane, inhibition of essential metabolic pathways, or the suppression of protein and nucleic acid synthesis. mdpi.comscielo.brmdpi.comnih.gov

For a compound like this compound, in vitro assays would assess its ability to compromise the structural integrity of bacterial cells. This can be measured by observing cell lysis, leakage of intracellular components, or morphological changes using microscopy. mdpi.comfrontiersin.org Furthermore, its potential to inhibit key metabolic enzymes could be explored through targeted enzymatic assays.

Modulation of Parasite Growth Cycles

The complex life cycles of parasites, such as the malaria-causing Plasmodium species, offer multiple stages for therapeutic intervention. plos.orgisglobal.org Antimalarial drug discovery often focuses on the blood stage of the parasite's life cycle, as this is responsible for the clinical symptoms of the disease. nih.govwits.ac.za

Research into bisindole alkaloids, the class of compounds to which this compound belongs, has shown activity against parasitic growth. For instance, studies on synthetic bispyrrolo[1,2-a]quinoxalines, which share structural motifs with some alkaloids, demonstrated potent in vitro activity against the erythrocytic (blood stage) development of Plasmodium falciparum. researchgate.net These compounds were shown to inhibit parasite growth at nanomolar concentrations. nih.gov The activity of these related compounds suggests that a potential mechanism for this compound could involve the disruption of the parasite's development within red blood cells. wits.ac.zaresearchgate.netnih.gov

Table 2: In Vitro Antimalarial Activity of Bispyrrolo[1,2-a]quinoxaline Analogs This table shows the 50% inhibitory concentration (IC50) of related compounds against different strains of P. falciparum.

CompoundLinkerSubstituent (R)IC50 (µM) on FcB1 strainIC50 (µM) on W2 strain
Analog 1bis(3-aminopropyl)piperazineH0.035 ± 0.0150.021 ± 0.005
Analog 2bis(3-aminopropyl)piperazineOCH30.012 ± 0.0030.010 ± 0.002
Data sourced from a study on synthetic analogs related to bisindole alkaloids. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in chemical and biological research, allowing scientists to simulate molecular systems and predict their properties and interactions. southampton.ac.ukcardiff.ac.uknyu.eduumd.edu These in silico methods provide a powerful complement to experimental studies, offering insights into molecular behavior at an atomic level. quantinuum.com

Molecular Docking Simulations for Putative Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. parssilico.comchemrxiv.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific target and to help elucidate the mechanism of action by identifying key binding interactions. plos.orgknu.edu.af The process involves generating various binding poses and scoring them based on their energetic favorability. plos.org

For this compound, molecular docking simulations could be employed to identify potential protein targets. For example, in studies of related antimalarial compounds, molecular modeling was used to support a proposed mechanism involving the binding and inhibition of heme detoxification (β-hematin formation) in the malaria parasite. researchgate.net Similarly, docking studies are routinely used to predict the binding affinity of potential inhibitors to validated parasite targets, such as the hexose (B10828440) transporter PfHT1. plos.org By simulating the interaction of this compound with a panel of known antiparasitic or antimicrobial drug targets, researchers can generate hypotheses about its mechanism of action that can then be tested experimentally. espublisher.comresearchgate.net

Molecular Dynamics Simulations of Ligand-Protein Complexes

There are currently no publicly available research findings on molecular dynamics simulations involving this compound bound to any protein target. MD simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules, providing insights into the stability of ligand-protein complexes and the nature of their interactions over time. plantaedb.comnaturalproducts.net The absence of such studies for this compound means that its binding modes, the stability of its potential interactions with protein targets, and the conformational changes it may induce or undergo upon binding remain unknown.

Pharmacophore Modeling for Ligand Design

Similarly, the scientific literature lacks any studies on pharmacophore modeling for the design of ligands based on the this compound scaffold. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. researchgate.netrsc.org Without a known biological target and a set of active analogues, creating a robust pharmacophore model for this compound is not feasible. Such a model would be instrumental in guiding the rational design of new, potentially more potent or selective compounds derived from its core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

No QSAR studies for this compound or a series of its derivatives have been published. QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. acs.org Developing a QSAR model requires a dataset of structurally related compounds with measured biological activities against a specific target. These models can provide valuable mechanistic insights into which molecular properties (e.g., electronic, steric, hydrophobic) are critical for activity and can be used to predict the activity of novel compounds. The absence of such data for this compound precludes any QSAR analysis, thereby limiting the understanding of its structure-activity landscape.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Key Pharmacophoric Groups and Structural Motifs

Structure-Activity Relationship (SAR) analysis aims to identify the specific parts of a molecule, known as pharmacophores, that are essential for its biological activity. wikipedia.orgcollaborativedrug.com In Callichiline, a complex heterodimeric alkaloid, the key structural motifs are derived from its constituent parts, which are thought to be two aspidospermane-type building blocks. rsc.org The definitive structure, confirmed by X-ray crystallography, reveals a highly intricate fusion of these units, creating a unique three-dimensional topology that is critical to its function. researchgate.netvdoc.pub

The primary pharmacophoric features of this compound are believed to include:

Ester Functional Group : The methyl ester group (CO₂Me) present on one of the units is a potential hydrogen bond acceptor and can influence the molecule's polarity and metabolic stability. vdoc.pub

While detailed experimental pharmacophore mapping for this compound is not extensively documented, analysis of its structure in the context of other bisindole alkaloids suggests these groups are the primary drivers of its biological profile.

Table 1: Key Structural Features of this compound and Their Postulated Pharmacophoric Role

Structural Feature / MotifPostulated Role in Biological ActivityReference
Aspidospermane-derived coreForms the foundational scaffold for one half of the molecule, contributing to the overall shape and rigidity. rsc.org
Seco-schizozygane-type subunitConstitutes the second unique half of the heterodimer, creating structural complexity. rsc.org
Indole (B1671886) Nitrogen (N-H)Potential hydrogen bond donor, crucial for target recognition.General Alkaloid Chemistry
Tertiary Amine Nitrogen (N)Can act as a proton acceptor (base) and engage in ionic interactions or hydrogen bonding.General Alkaloid Chemistry
Methyl Ester (CO₂Me)Influences polarity, solubility, and can act as a hydrogen bond acceptor. A key site for potential modification. vdoc.pub

Influence of Stereochemistry on Biological Modulation

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. wikipedia.orgijpsjournal.com Chiral molecules often interact differently with chiral biological targets like enzymes and receptors, meaning one stereoisomer may be highly active while another is inactive or even toxic. nih.govlibretexts.org

This compound is a chiral molecule with multiple stereocenters. Its precise relative stereochemistry was established through single-crystal X-ray analysis, which confirmed a specific and complex 3D structure. researchgate.netvdoc.pub The spatial orientation of its various rings and functional groups is fixed, presenting a unique surface for interaction with biological macromolecules.

While the exact stereochemical structure of naturally occurring this compound is known, studies comparing the biological activities of its different stereoisomers (enantiomers or diastereomers) are not reported in the available literature. However, based on fundamental principles of medicinal chemistry and pharmacology, it is virtually certain that any alteration to its stereochemistry would profoundly impact its biological function. ijpsjournal.comnih.gov An incorrect stereoisomer would likely not fit into the binding site of its biological target, leading to a significant loss of activity.

Correlation between Structural Modifications and Mechanistic Outcomes

The systematic modification of a lead compound's structure and the subsequent evaluation of these changes on biological activity form the basis of SAR studies. wikipedia.org This process allows medicinal chemists to understand which parts of a molecule are essential for activity and which can be altered to improve properties like potency, selectivity, or metabolic stability.

For this compound, specific SAR studies involving the synthesis and evaluation of analogues are not widely published. However, based on its structure, several key positions could be targeted for modification to probe its SAR. The goal of such modifications would be to correlate changes in the molecular structure with a change in the mechanistic outcome, such as an increase or decrease in a specific biological effect.

Table 2: Conceptual SAR Study on this compound This table outlines hypothetical modifications to the this compound scaffold and their potential, though unproven, impact on biological activity. It serves as a conceptual framework for future research.

Modification SiteType of ModificationHypothetical Impact on Activity/Mechanism
Methyl Ester (CO₂Me)Hydrolysis to carboxylic acid (COOH)May alter target-binding interactions and significantly change solubility and cell permeability.
Methyl Ester (CO₂Me)Conversion to various amides (CONHR)Could introduce new hydrogen bonding interactions, potentially increasing potency or altering selectivity.
Indole RingSubstitution on the aromatic ring (e.g., with halogen, methoxy)Could modify electronic properties and lipophilicity, affecting target affinity and pharmacokinetic properties.
Indole Nitrogen (N-H)Alkylation or acylationWould remove a hydrogen bond donor, likely leading to a significant change or loss of activity.

Design of Focused Libraries for SAR Exploration

To efficiently explore the SAR of a complex scaffold like this compound, medicinal chemists often design and synthesize "focused libraries." vipergen.com These are collections of compounds where a central core structure (the scaffold) is kept constant, while various substituents at specific positions are systematically changed. nih.gov This approach allows for a rapid and methodical investigation of how different functional groups in different regions of the molecule affect its biological activity. thermofisher.com

Currently, the scientific literature does not describe the design or synthesis of a focused library based on the this compound scaffold. However, a rational design for such a library can be proposed. The strategy would involve retaining the complex bisindole core and creating a series of analogues by introducing diversity at one or more accessible points, such as the ester functional group.

Table 3: Conceptual Design of a Focused Library Based on the this compound Scaffold

ScaffoldPoint of DiversificationExample R-Groups for Library SynthesisPurpose
This compound Core StructureModification of the Ester Group (R in -COOR)-CH₃ (Natural)To probe the steric and electronic requirements of the binding pocket interacting with the ester group.
-CH₂CH₃ (Ethyl ester)
-H (Carboxylic acid)
-CH₂Ph (Benzyl ester)

The synthesis of such a library would be a significant undertaking due to the complexity of the this compound core. However, it would provide invaluable data for a comprehensive SAR analysis, potentially leading to the discovery of new compounds with enhanced therapeutic properties.

Analytical Method Development for Research Applications

Quantitative Analysis Methods (e.g., HPLC-UV, LC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantitative analysis of complex natural products like Callichiline. While specific validated quantitative assays for this compound have not been extensively reported in the public domain, its identification in metabolomic studies suggests that LC-MS/MS is a highly suitable technique for its quantification.

In a comparative metabolomic analysis of two Pseudomonas aeruginosa strains, this compound was putatively identified and its relative abundance was determined using an Agilent 1290 UHPLC system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer. nih.gov This indicates that a similar setup can be optimized for the absolute quantification of this compound in various biological matrices. The separation was achieved using a C18 column with a gradient elution program. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatography System Agilent 1290 UHPLC
Column Agilent ZORBAX SB-C18 (4.6 × 150 mm, 3.5 μm)
Mobile Phase A 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid (v/v)
Mobile Phase B 0.05% acetic acid (v/v) in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 μL
Mass Spectrometry System QTOF Mass Spectrometer
Scan Range 50–1500 m/z
Collision Energy (for MS/MS) 20 or 40 eV

Similarly, an untargeted metabolomics study of wheat's response to Fusarium graminearum infection identified this compound using ultra-high performance liquid chromatography quadrupole time-of-flight mass spectrometry (U-HPLC-QTOF-MS). nih.gov The identification was based on the accurate mass with a low ppm error, demonstrating the high specificity of this technique for distinguishing this compound from other metabolites in a complex sample. nih.gov

For a dedicated quantitative method, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the gold standard, offering high sensitivity and selectivity. The development of such a method would involve the optimization of precursor-to-product ion transitions for this compound and a suitable internal standard.

Methods for Purity and Stability Assessment

Ensuring the purity and stability of a chemical compound is critical for the reliability and reproducibility of research findings. For a complex alkaloid like this compound, HPLC-UV is a common and effective method for purity assessment. A high-resolution column can separate this compound from potential impurities arising from its synthesis or degradation. The peak area percentage of this compound relative to the total peak area in the chromatogram provides a measure of its purity.

Stability-indicating HPLC methods can be developed by subjecting this compound to stress conditions such as heat, light, acid, base, and oxidation. The appearance of new peaks in the chromatogram would indicate degradation, and the method's ability to resolve these degradation products from the parent compound would demonstrate its specificity.

LC-MS can also be employed for purity and stability assessment, offering the additional advantage of identifying the mass of any impurities or degradation products, which can provide insights into their structures. The high-resolution mass spectrometry data that confirmed the molecular formula of this compound as C42H48O_N4 is a testament to the power of this technique in characterizing the compound and its potential variants. scribd.comscribd.com

Identification and Characterization of In Vitro Biotransformation Products

Understanding the metabolic fate of a compound is essential in drug discovery and development. In vitro metabolism studies are typically the first step in this process. While no specific studies on the in vitro biotransformation of this compound have been published, standard methodologies can be applied.

Commonly used in vitro systems for metabolism studies include liver microsomes and S9 fractions from various species, as well as cryopreserved hepatocytes. researchgate.net These systems contain the key drug-metabolizing enzymes, such as cytochrome P450s.

The general workflow for identifying the in vitro biotransformation products of this compound would involve:

Incubation of this compound with the chosen in vitro metabolic system (e.g., human liver microsomes) and necessary co-factors.

Analysis of the incubation mixture at different time points using high-resolution LC-MS/MS.

Comparison of the metabolic profile of the test sample with a control sample (without co-factors) to identify potential metabolites.

Characterization of the detected metabolites based on their accurate mass, fragmentation patterns (MS/MS spectra), and chromatographic retention times.

Advanced analytical software can aid in the identification of metabolites by predicting common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) and comparing the experimental data with theoretical values. The structural elucidation of any significant metabolites would typically be confirmed through techniques like NMR spectroscopy, if sufficient quantities can be produced.

Future Research Trajectories and Conceptual Applications

Exploration of Novel Biological Targets for Mechanistic Understanding

The quest to fully understand the biological role of callichiline necessitates the identification of its specific molecular targets. While its structural complexity suggests potential bioactivity, the precise mechanisms of action remain largely unexplored. Future research should focus on:

Target Identification and Validation: Employing modern chemical biology approaches to identify and validate the protein or nucleic acid targets with which this compound interacts. Techniques such as affinity chromatography, and proteomics can be utilized to isolate and identify binding partners from cell lysates.

Elucidation of Signaling Pathways: Once a target is identified, subsequent studies should aim to delineate the downstream signaling pathways modulated by this compound. This will provide a comprehensive understanding of its cellular effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs will be crucial for understanding the structural features essential for its biological activity. This knowledge can guide the design of more potent and selective derivatives.

Development of Scalable and Sustainable Synthesis Methodologies

The limited natural abundance of this compound necessitates the development of efficient and sustainable synthetic routes to enable further biological and pharmacological evaluation. Key areas for development include:

Total Synthesis: While the total synthesis of complex alkaloids like this compound is a formidable challenge, it offers the ultimate control over structure and allows for the preparation of analogs not accessible through semi-synthesis. Future efforts should focus on developing concise and high-yielding total synthesis strategies. anr.fr

Biomimetic Synthesis: The proposed biosynthetic pathway of this compound, likely involving an oxidative coupling process, can inspire the development of biomimetic synthetic strategies. rsc.org Such approaches often lead to more efficient and environmentally friendly syntheses.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can enable the rapid and scalable production of this compound and its analogs. nih.gov This will be essential for generating sufficient quantities of material for extensive biological testing.

Green Chemistry Principles: Future synthetic methodologies should prioritize the use of environmentally benign reagents and solvents, minimize waste generation, and improve energy efficiency to align with the principles of green chemistry. rsc.org

Application of Synthetic Biology and Biosynthetic Engineering for Production

The elucidation of the biosynthetic pathway of this compound opens up exciting possibilities for its production using engineered microorganisms. nih.govnih.gov This approach offers a potentially more sustainable and scalable alternative to chemical synthesis. numberanalytics.comhudsonlabautomation.comillumina.com Future research in this area should include:

Pathway Elucidation: The complete elucidation of the enzymatic steps involved in this compound biosynthesis is a prerequisite for its heterologous production. nih.govvdoc.pub This will involve the identification and characterization of all the enzymes responsible for its formation from primary metabolites. vdoc.pub

Heterologous Expression: Once the biosynthetic genes are identified, they can be introduced into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound. nih.govnih.gov

Metabolic Engineering: To maximize the yield of this compound, the metabolic network of the host organism can be engineered to increase the flux towards the desired product and minimize the formation of competing byproducts. nih.gov

Cell-Free Systems: Cell-free protein synthesis (CFPS) systems offer a powerful platform for the rapid prototyping and optimization of biosynthetic pathways. nih.gov These systems can be used to test different enzyme combinations and reaction conditions to identify the optimal parameters for this compound production. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics in Cellular Models) for Comprehensive Mechanistic Delineation

To gain a holistic understanding of the cellular effects of this compound, it is essential to integrate various "omics" technologies. metabolon.comfrontiersin.org This will allow for a comprehensive delineation of its mechanism of action.

Metabolomics: Untargeted metabolomics can be used to identify changes in the cellular metabolome in response to this compound treatment. metabolon.comresearchgate.net This can provide insights into the metabolic pathways that are perturbed by the compound. researchgate.net For instance, a study on Pseudomonas aeruginosa identified this compound as a differentially abundant metabolite, suggesting its potential role in the organism's antimicrobial activity. nih.gov

Proteomics: Proteomics can be used to identify changes in the cellular proteome in response to this compound treatment. uit.nofrontiersin.orgnih.gov This can help to identify the protein targets of this compound and the downstream signaling pathways that are affected. frontiersin.org

Integrated Omics Analysis: The integration of data from metabolomics, proteomics, and other omics technologies can provide a more complete picture of the cellular response to this compound. frontiersin.org This integrated approach can help to identify key nodes in the cellular network that are targeted by the compound and can provide a more comprehensive understanding of its mechanism of action. researchgate.net

Investigation of Synergistic or Antagonistic Effects with Other Research Agents (in vitro)

The potential for this compound to interact with other bioactive compounds is an important area of investigation. Such interactions could lead to enhanced therapeutic efficacy or unexpected toxicities.

Synergistic Effects: In vitro studies should be conducted to investigate whether this compound exhibits synergistic effects when combined with other research agents. rsc.org For example, it could be tested in combination with known anticancer drugs or antibiotics to see if it enhances their activity.

Antagonistic Effects: It is also important to investigate potential antagonistic interactions. nih.govnih.gov this compound could potentially interfere with the activity of other compounds, leading to a reduction in their efficacy.

Mechanism of Interaction: If synergistic or antagonistic effects are observed, further studies should be conducted to elucidate the underlying mechanism of interaction. This could involve investigating whether the compounds bind to the same target, affect the same signaling pathway, or alter each other's metabolism.

Q & A

Q. How should negative or inconclusive results on this compound’s bioactivity be reported?

  • Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) or include as supplementary data. Detailed descriptions of experimental conditions (e.g., solvent precipitation during bioassays) help others avoid pitfalls. For example, Patel et al. (1961) noted this compound’s instability in acidic buffers, a critical factor for replication attempts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.